molecular formula C17H18Cl2N2O5S B3671277 N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3671277
M. Wt: 433.3 g/mol
InChI Key: QLHZFOQCWGTALH-UHFFFAOYSA-N
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Description

The compound “N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (from the amide group) bonded to a nitrogen atom and a carbonyl group (C=O). The nitrogen atom would be further bonded to two phenyl rings, one of which is substituted with two chlorine atoms and the other with two methoxy groups .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in the formation of peptide bonds, which are crucial in the formation of proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group in this compound would likely make it polar, and therefore soluble in polar solvents. The aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-25-12-5-7-15(16(9-12)26-2)20-17(22)10-21(27(3,23)24)11-4-6-13(18)14(19)8-11/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHZFOQCWGTALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(3,4-dichlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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